molecular formula C8H8ClNO3S B564966 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride CAS No. 1216418-07-3

4-N-Acetylaminobenzene-13C6-sulfonyl Chloride

Cat. No. B564966
CAS RN: 1216418-07-3
M. Wt: 239.62
InChI Key: GRDXCFKBQWDAJH-CLQMYPOBSA-N
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Description

4-N-Acetylaminobenzene-13C6-sulfonyl Chloride is a chemical compound with the molecular formula C8H8ClNO3S . It has a molecular weight of 239.63 g/mol . The compound is used in proteomics research .


Molecular Structure Analysis

The IUPAC name for this compound is 4-acetamido (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonyl chloride . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3 value of 1.4, indicating its relative lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s topological polar surface area is 71.6 Ų .

Scientific Research Applications

  • Enzyme Inhibitory Kinetics and Computational Studies:

    • 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride derivatives have been studied for their enzyme inhibitory activities, particularly in the context of Alzheimer's disease. For example, sulfonamides derived from similar compounds have demonstrated significant acetylcholinesterase inhibitory activity, which is relevant in the treatment of Alzheimer's disease (Abbasi et al., 2018).
  • Antibacterial Potential:

    • These compounds have also been explored for their antibacterial properties. N-substituted sulfonamides bearing benzodioxane moiety synthesized using related sulfonyl chlorides have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
  • Synthesis of Pharmaceuticals and Other Chemicals:

    • Sulfonyl chlorides, like 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride, are extensively used in the production of pharmaceuticals, dyes, herbicides, and as intermediates in the synthesis of various chemicals (Lezina et al., 2011).
  • Synthesis of Artificial Haptens:

    • Research has been conducted on the synthesis of artificial haptens using similar sulfonyl chlorides, which can be foundational for the development of multi-residue detection kits in pharmaceutical applications (Duan Yu-lin, 2013).
  • Vibrational Spectroscopic and Computational Studies:

    • Sulfonyl chloride derivatives, including those similar to 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride, have been studied for their vibrational spectroscopic properties and molecular geometry, contributing to the understanding of their chemical significance and potential applications (Nagarajan & Krishnakumar, 2018).
  • Gas-Phase Electron Diffraction and Quantum Chemical Studies:

    • Studies involving gas-phase electron diffraction and quantum chemical analysis of similar sulfonyl chlorides have been performed to understand their molecular structure, which is crucial for their effective application in various fields (Petrov et al., 2009).

Future Directions

As a stable isotope-labelled compound, 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride has potential applications in various fields of research . Its future use will depend on the needs of these research areas.

properties

IUPAC Name

4-acetamido(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXCFKBQWDAJH-CLQMYPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675519
Record name 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Acetylaminobenzene-13C6-sulfonyl Chloride

CAS RN

1216418-07-3
Record name 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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